molecular formula C11H19NO B1522214 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1209791-69-4

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B1522214
CAS No.: 1209791-69-4
M. Wt: 181.27 g/mol
InChI Key: VHAPTJVFPQQDNF-UHFFFAOYSA-N
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Description

8-(Cyclopropylmethyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique structure that includes a cyclopropylmethyl group attached to an azabicyclo[321]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting with the formation of the cyclopropylmethyl group. This can be achieved through cyclopropanation reactions, followed by the introduction of the azabicyclo[3.2.1]octane ring system. Reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological processes.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may have applications in the development of new drugs or treatments for various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Cyclopropylmethanol: A simpler compound with a similar cyclopropyl group.

  • 8-Azabicyclo[3.2.1]octan-3-ol: A related compound without the cyclopropylmethyl group.

  • Other Piperazine Derivatives: Compounds with similar bicyclic structures and functional groups.

Uniqueness: 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol stands out due to its unique combination of the cyclopropylmethyl group and the azabicyclo[3.2.1]octane ring system. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-11,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAPTJVFPQQDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3CCC2CC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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